REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=O)=[CH:4][CH:3]=1.[C:20]([N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1)(=[O:22])[CH3:21].[OH-].[K+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=[CH:21][C:20]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[O:22])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=C1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCOCC1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The viscous mass so obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase was dried
|
Type
|
CUSTOM
|
Details
|
separated over a column
|
Type
|
ADDITION
|
Details
|
containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant
|
Type
|
CUSTOM
|
Details
|
The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=CC(=O)N1CCOCC1)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=O)=[CH:4][CH:3]=1.[C:20]([N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1)(=[O:22])[CH3:21].[OH-].[K+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=[CH:21][C:20]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[O:22])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=C1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCOCC1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The viscous mass so obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase was dried
|
Type
|
CUSTOM
|
Details
|
separated over a column
|
Type
|
ADDITION
|
Details
|
containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant
|
Type
|
CUSTOM
|
Details
|
The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=CC(=O)N1CCOCC1)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=O)=[CH:4][CH:3]=1.[C:20]([N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1)(=[O:22])[CH3:21].[OH-].[K+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=[CH:21][C:20]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[O:22])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=C1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCOCC1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The viscous mass so obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase was dried
|
Type
|
CUSTOM
|
Details
|
separated over a column
|
Type
|
ADDITION
|
Details
|
containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant
|
Type
|
CUSTOM
|
Details
|
The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=CC(=O)N1CCOCC1)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=O)=[CH:4][CH:3]=1.[C:20]([N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1)(=[O:22])[CH3:21].[OH-].[K+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=2)=[CH:21][C:20]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[O:22])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=C1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCOCC1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The viscous mass so obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase was dried
|
Type
|
CUSTOM
|
Details
|
separated over a column
|
Type
|
ADDITION
|
Details
|
containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant
|
Type
|
CUSTOM
|
Details
|
The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=CC(=O)N1CCOCC1)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |